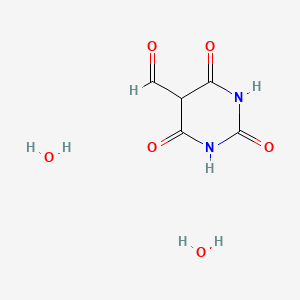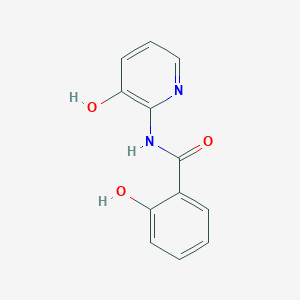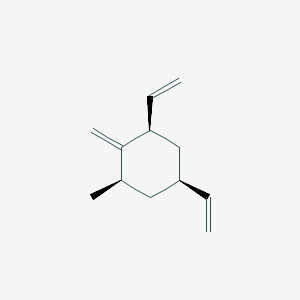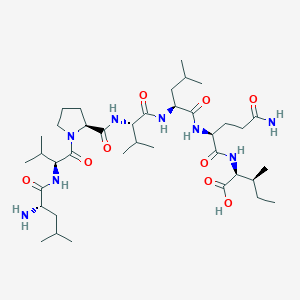![molecular formula C17H12FN3 B14226260 1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- CAS No. 824968-66-3](/img/structure/B14226260.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is typically carried out in acetonitrile solution under reflux conditions, leading to moderate to good yields of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorophenyl group with other nucleophiles .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its good fluorescence emission properties.
Industry: Utilized in the development of dyes, chemical additives, and antioxidants.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazolo structure and have been studied for their biological activities.
1H-Pyrazolo[4,3-g]isoquinoline derivatives: These compounds have similar structural features and are investigated for their potential as kinase inhibitors.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
824968-66-3 |
|---|---|
Fórmula molecular |
C17H12FN3 |
Peso molecular |
277.29 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12FN3/c1-10-15-17(21-20-10)14-5-3-2-4-13(14)16(19-15)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,20,21) |
Clave InChI |
ZOBBOSFYLVZYLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)

![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
silane](/img/structure/B14226192.png)



![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)


![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)


![N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine](/img/structure/B14226255.png)
